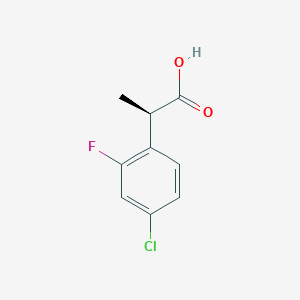(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC16485996
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8ClFO2 |
|---|---|
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | (2R)-2-(4-chloro-2-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |
| Standard InChI Key | WKVHDZMINAEEPU-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=C(C=C1)Cl)F)C(=O)O |
| Canonical SMILES | CC(C1=C(C=C(C=C1)Cl)F)C(=O)O |
Introduction
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid is an organic compound belonging to the category of carboxylic acids, specifically aliphatic carboxylic acids with aromatic substituents. It is a derivative of propanoic acid, distinguished by the presence of a phenyl ring substituted with both chlorine and fluorine atoms. This unique structure contributes to its potential applications in various scientific fields, including medicinal chemistry and agrochemicals.
Synthesis Methods
The synthesis of (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid typically involves reactions with substituted phenyl compounds and propanoic acid derivatives. Common methods include Friedel-Crafts acylation or other organic reactions under controlled conditions to ensure high purity and yield.
Steps in Synthesis:
-
Starting Materials: Substituted phenyl compounds and propanoic acid derivatives.
-
Reaction Conditions: Temperature, solvent choice, and catalyst concentration are crucial for optimizing yield and minimizing by-products.
-
Purification: Techniques such as chromatography may be used to purify the final product.
Applications and Potential Uses
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid can participate in various chemical reactions and has potential applications in medicinal chemistry and agrochemicals. Its interactions with biological systems may involve binding to enzymes or receptors, modulating their activity through the chlorine and fluorine substituents.
Potential Applications:
-
Medicinal Chemistry: Therapeutic applications due to its ability to interact with biological targets.
-
Agrochemicals: Potential use in agricultural chemicals due to its unique chemical structure.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid during synthesis.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.
-
Mass Spectrometry: Used to confirm the molecular weight and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume